molecular formula C14H10INO7S B2773057 4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate CAS No. 634592-89-5

4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate

Cat. No.: B2773057
CAS No.: 634592-89-5
M. Wt: 463.2
InChI Key: ICHIDNDLMYADAR-UHFFFAOYSA-N
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Description

4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate is a complex organic compound characterized by the presence of multiple functional groups, including a formyl group, an iodine atom, a methoxy group, and a nitrobenzenesulfonate moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 4-formyl-2-iodo-6-methoxyphenol. This can be achieved through iodination of 4-formyl-6-methoxyphenol using iodine and an oxidizing agent such as sodium iodate.

    Sulfonation: The iodinated compound is then subjected to sulfonation with 4-nitrobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step introduces the nitrobenzenesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: 4-Amino-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate.

    Oxidation: 4-Carboxy-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for constructing various organic frameworks.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme activities and protein interactions

Medicine

In medicinal chemistry, this compound and its derivatives may be explored for their potential pharmacological activities. The nitrobenzenesulfonate moiety is known to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate depends on its application. In biological systems, it may interact with enzymes or proteins through its functional groups, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-2-iodo-6-methoxyphenyl 2-nitrobenzenesulfonate
  • 4-Formyl-2-iodo-6-methoxyphenyl 3-nitrobenzenesulfonate
  • 4-Formyl-2-iodo-6-methoxyphenyl 5-nitrobenzenesulfonate

Uniqueness

4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of a formyl group, an iodine atom, a methoxy group, and a nitrobenzenesulfonate moiety in this particular arrangement provides distinct chemical properties compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(4-formyl-2-iodo-6-methoxyphenyl) 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO7S/c1-22-13-7-9(8-17)6-12(15)14(13)23-24(20,21)11-4-2-10(3-5-11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHIDNDLMYADAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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